molecular formula C20H21N5O4S B2560520 N1-(2-cyanophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1448045-97-3

N1-(2-cyanophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2560520
CAS No.: 1448045-97-3
M. Wt: 427.48
InChI Key: WBWKNEGJVCBVGB-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide-based compound provided for non-clinical research purposes. Its molecular structure integrates a 2-cyanophenyl group, an oxalamide linker, and a piperidine moiety functionalized with a pyridin-3-ylsulfonyl group. Oxalamide derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential as molecular scaffolds for protein-protein interaction inhibition . For instance, structurally related phenylalanine-derived oxalamide compounds have been investigated as inhibitors of the HIV-1 Capsid (CA) protein, demonstrating the value of this chemotype in virological research . The piperidine and sulfonamide motifs present in this compound are common pharmacophores found in molecules targeting various enzymes and receptors . Researchers can leverage this complex molecule as a key intermediate or building block for synthesizing more complex target molecules, or as a starting point for the development of novel bioactive compounds. This product is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c21-12-16-4-1-2-6-18(16)24-20(27)19(26)23-13-15-7-10-25(11-8-15)30(28,29)17-5-3-9-22-14-17/h1-6,9,14-15H,7-8,10-11,13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWKNEGJVCBVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the cyanophenyl intermediate: This step involves the reaction of a suitable phenyl derivative with a cyanating agent under controlled conditions to introduce the cyano group.

    Synthesis of the pyridinylsulfonyl intermediate: This step involves the sulfonylation of a pyridine derivative using a sulfonyl chloride reagent.

    Coupling of intermediates: The cyanophenyl and pyridinylsulfonyl intermediates are then coupled with a piperidinylmethylamine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl and pyridinyl groups.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological activity, such as anti-inflammatory, antimicrobial, or anticancer properties, which can be explored in preclinical and clinical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and require further investigation through experimental studies.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural elements of the target compound with analogs from the evidence:

Compound Name R1 (N1 Substituent) R2 (N2 Substituent) Notable Features
Target Compound 2-cyanophenyl 1-(pyridin-3-ylsulfonyl)piperidin-4-ylmethyl –CN (electron-withdrawing), –SO2– (polar), pyridine ring (aromatic interaction)
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (8) 4-chlorophenyl thiazolyl-piperidinylmethyl –Cl (electron-withdrawing), hydroxyethyl (hydrophilic), thiazole (heterocyclic)
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-4-yl)methyl)oxalamide (11) 4-chlorophenyl thiazolyl-piperidin-4-ylmethyl Piperidine positional isomer (steric effects)
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) Adamant-2-yl benzyloxy Bulky adamantyl group (lipophilic), benzyloxy (aromatic)
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (4231) 2-methoxy-4-methylbenzyl 2-(pyridin-2-yl)ethyl Methoxy (electron-donating), pyridyl (coordination potential)

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s –CN group contrasts with –Cl in compounds. Both enhance electrophilicity, but –CN may improve metabolic stability compared to –Cl .
  • Sulfonamide vs.
  • Heterocyclic Moieties : Thiazole () and pyridine () rings in analogs suggest roles in π-π stacking or metal coordination, which the target compound’s pyridine sulfonyl group may replicate .

Key Observations :

  • Synthetic Challenges: The target compound’s sulfonamide and cyano groups may reduce yield compared to simpler analogs like compound 17 (52% yield for a fluorophenyl variant) .
  • Purity Trends : Most analogs achieve >90% HPLC purity, suggesting rigorous purification protocols (e.g., silica chromatography, recrystallization) .

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